1-(naphtho[2,1-b]furan-1-ylacetyl)indoline
Description
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline is a heterocyclic compound featuring a naphtho[2,1-b]furan scaffold fused with an indoline moiety via an acetyl linker. The naphtho[2,1-b]furan framework is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and pharmacological properties . This compound is synthesized via cyclization or coupling reactions, often utilizing metal catalysts (e.g., Cu, Pd) or microwave-assisted methods .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-21(23-12-11-16-6-2-4-8-19(16)23)13-17-14-25-20-10-9-15-5-1-3-7-18(15)22(17)20/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNHVLLBDQCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline typically involves multi-step organic reactions. One common method involves the initial formation of the naphtho[2,1-b]furan moiety through a three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine . This intermediate is then coupled with an indoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphtho[2,1-b]furan-1-ylacetylindoline derivatives with additional oxygen-containing groups, while reduction might yield simpler derivatives with fewer double bonds.
Scientific Research Applications
Reaction Types
This compound can undergo various chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen-containing groups or reducing double bonds.
- Substitution : Replacing one functional group with another.
Chemistry
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create derivatives with enhanced properties or functionalities.
Biology
The compound shows promise as a bioactive agent with potential applications in drug discovery. Preliminary studies suggest it may interact with specific molecular targets within biological systems, influencing pathways related to disease mechanisms.
Medicine
Given its structural uniqueness, this compound is being explored for its potential pharmaceutical applications. Its derivatives could lead to the development of new therapeutic agents targeting various diseases.
Industry
In materials science, this compound could be utilized in developing new materials with specific electronic or optical properties. Its versatility makes it suitable for applications in organic electronics and photonics.
Case Study 1: Drug Discovery
A recent study investigated the bioactivity of various derivatives of this compound. It was found that certain modifications enhanced the compound's affinity for specific receptors involved in cancer pathways. The research highlights the potential for developing targeted therapies based on this compound's scaffold.
Case Study 2: Material Science Applications
Research has demonstrated that incorporating this compound into polymer matrices can improve the material's optical properties. This finding opens avenues for its use in advanced photonic devices.
Mechanism of Action
The mechanism of action of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline with structurally related naphtho[2,1-b]furan derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity :
- Substitutions at the naphthofuran 1- or 2-position (e.g., nitro, acetyl, hydrazide) significantly influence bioactivity .
- Fused heterocycles (e.g., pyrazole, indoline) enhance target selectivity. For example, pyrazole derivatives exhibit superior antifungal activity compared to simple nitro-substituted analogs .
Synthetic Efficiency :
- Microwave-assisted methods achieve higher yields (>80%) and shorter reaction times compared to traditional reflux methods .
- Schiff base formation (e.g., hydrazide derivatives) is a versatile strategy for introducing bioactive moieties .
Biological Activity :
- Nitro and hydrazide groups correlate with enhanced antibacterial activity, likely due to increased electrophilicity and hydrogen-bonding capacity .
- Pyrazole-containing derivatives (e.g., compounds 7a-o) show broader antifungal activity, possibly due to improved membrane penetration .
- The indoline-acetyl linker in the target compound may improve metabolic stability compared to ester-linked analogs .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Spectral Data
Critical Analysis :
- The acetylindoline moiety in the target compound likely increases lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration compared to hydrophilic carbohydrazides (LogP ~1.5) .
- Metabolic studies on 7-methoxy-2-nitro-naphtho[2,1-b]furan reveal oxidative degradation pathways, emphasizing the need for stability optimization in lead compounds .
Biological Activity
1-(Naphtho[2,1-b]furan-1-ylacetyl)indoline is a compound of interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article examines the biological activity of this compound, focusing on its potential applications in drug discovery and development, as well as its mechanisms of action.
Structural Characteristics
The compound features a naphtho[2,1-b]furan moiety linked to an indoline structure via an acetyl group. This combination may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research indicates that derivatives of naphtho[2,1-b]furan exhibit significant antimicrobial properties. For instance, compounds synthesized from naphtho[2,1-b]furan have shown promising effects against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that certain derivatives demonstrated effective inhibition against various microbial strains, suggesting that this compound could possess similar properties due to its structural analogies .
Anticancer Potential
The anticancer activity of naphtho[2,1-b]furan derivatives has been documented extensively. Several studies have reported that these compounds can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds derived from naphtho[2,1-b]furan were evaluated for their effects on human carcinoma cell lines and showed significant antiproliferative activity with IC50 values indicating potent efficacy against cancer cells .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within the cell. Preliminary studies suggest that such interactions could lead to the modulation of signaling pathways critical for cell survival and proliferation. Research also indicates that compounds with similar structures can act as inhibitors of dihydrofolate reductase (DHODH), a key enzyme in nucleotide synthesis, which is often targeted in cancer therapy .
Comparative Analysis with Similar Compounds
Case Studies
Several case studies highlight the potential of naphtho[2,1-b]furan derivatives in drug development:
- Antimicrobial Evaluation : A series of synthesized compounds based on naphtho[2,1-b]furan demonstrated significant antimicrobial activity against both bacterial and fungal strains. The study provided insights into structure-activity relationships (SAR), indicating that modifications to the naphtho structure could enhance efficacy .
- Anticancer Studies : Investigations into the antiproliferative effects of naphtho[2,1-b]furan derivatives revealed their potential as anticancer agents. Compounds were tested against various cancer cell lines with results showing notable inhibition of cell growth and induction of apoptosis .
- Mechanistic Insights : Research into the mechanism of action suggested that these compounds could inhibit critical enzymes involved in nucleotide metabolism, which are essential for rapidly dividing cancer cells. This highlights the therapeutic potential of this compound in oncology .
Q & A
Q. How to design stability studies for naphthofuran-indoline derivatives under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
